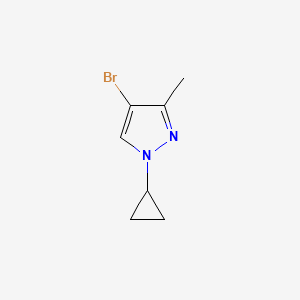
2-(3-benzoyl-4-oxoquinolin-1(4H)-yl)-N-(4-ethoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-benzoyl-4-oxoquinolin-1(4H)-yl)-N-(4-ethoxyphenyl)acetamide, also known as BQU57, is a benzoylquinoline-based compound1. It has been actively researched in recent years for its potential applications in various scientific fields1.
Synthesis Analysis
Unfortunately, the synthesis analysis of 2-(3-benzoyl-4-oxoquinolin-1(4H)-yl)-N-(4-ethoxyphenyl)acetamide is not available in the search results. Further research and experimentation would be required to determine the most effective synthesis methods.Molecular Structure Analysis
The molecular formula of this compound is C26H22N2O41. Its molecular weight is 426.4721. However, the detailed molecular structure analysis is not available in the search results.
Chemical Reactions Analysis
The chemical reactions involving 2-(3-benzoyl-4-oxoquinolin-1(4H)-yl)-N-(4-ethoxyphenyl)acetamide are not specified in the search results. Further studies would be needed to understand its reactivity and the types of reactions it can undergo.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(3-benzoyl-4-oxoquinolin-1(4H)-yl)-N-(4-ethoxyphenyl)acetamide are not specified in the search results. Further studies would be needed to determine properties such as solubility, stability, melting point, boiling point, etc.Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
One-Step Synthesis : A one-step synthesis method has been developed for compounds structurally related to 2-(3-benzoyl-4-oxoquinolin-1(4H)-yl)-N-(4-ethoxyphenyl)acetamide, contributing to advancements in the efficient production of such compounds (Lu & He, 2012).
Structural Characterization : Studies have focused on the structural characterization and analysis of similar compounds, providing insights into their molecular composition and potential applications (Karmakar et al., 2007).
Antitumor Activity
- Antitumor Effects : Research on analogues of 2-(3-benzoyl-4-oxoquinolin-1(4H)-yl)-N-(4-ethoxyphenyl)acetamide has shown promising antitumor activities, indicating potential use in cancer therapy (Al-Suwaidan et al., 2016).
Photocatalytic Degradation Studies
- Environmental Applications : Studies on the photocatalytic degradation of related compounds highlight their potential environmental applications, particularly in the degradation of pollutants (Jallouli et al., 2017).
Synthesis Improvements
- Improved Synthesis Routes : New and improved synthesis routes for related compounds have been developed, enhancing the efficiency and commercial viability of production processes (Mao et al., 2012).
Analgesic and Anti-Inflammatory Activities
- Pain and Inflammation Management : Some derivatives of the compound have been evaluated for their analgesic and anti-inflammatory properties, suggesting potential medicinal applications (Alagarsamy et al., 2015).
Safety And Hazards
The safety and hazards associated with 2-(3-benzoyl-4-oxoquinolin-1(4H)-yl)-N-(4-ethoxyphenyl)acetamide are not specified in the search results. It’s important to handle all chemicals with appropriate safety measures.
Direcciones Futuras
The future directions for research on 2-(3-benzoyl-4-oxoquinolin-1(4H)-yl)-N-(4-ethoxyphenyl)acetamide are not specified in the search results. Given its active research status, it’s likely that future studies will continue to explore its potential applications in various scientific fields1.
Propiedades
IUPAC Name |
2-(3-benzoyl-4-oxoquinolin-1-yl)-N-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O4/c1-2-32-20-14-12-19(13-15-20)27-24(29)17-28-16-22(25(30)18-8-4-3-5-9-18)26(31)21-10-6-7-11-23(21)28/h3-16H,2,17H2,1H3,(H,27,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTAYDAPDOAHLCF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=CC=CC=C32)C(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-benzoyl-4-oxoquinolin-1(4H)-yl)-N-(4-ethoxyphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(3-Methylanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2378814.png)
![7-[2-(1,3-Benzothiazol-2-ylsulfanyl)ethyl]-3-methyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2378815.png)
![2-(2-ethoxy-4-formylphenoxy)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2378816.png)



![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2378824.png)

![(E)-ethyl 3-(benzo[d]thiazol-2-yl)-2-(3-(thiophen-2-yl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2378828.png)

![5-(4-Chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride](/img/structure/B2378831.png)

![5-[3-(Morpholine-4-sulfonyl)phenyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2378833.png)
